

intermolecular interactions of hexafluorobenzene compared to benzene.

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Compound of Interest

Compound Name: Hexafluorobenzene

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A detailed comparison of the intermolecular interactions of **hexafluorobenzene** and benzene reveals significant differences in their electrostatic properties and solid-state packing, primarily driven by the reversal of their quadrupole moments. While both are nonpolar aromatic compounds, the perfluorination of the benzene ring fundamentally alters the nature of its close-range interactions. This guide provides a comparative analysis of their intermolecular forces, supported by experimental data and computational studies, for researchers, scientists, and drug development professionals.

Key Differences in Intermolecular Interactions

The primary distinction between benzene and **hexafluorobenzene** lies in their quadrupole moments. Benzene possesses a negative quadrupole moment, meaning it has an electron-rich π -system and electron-deficient C-H bonds at its periphery. Conversely, the strong electron-withdrawing nature of fluorine atoms in **hexafluorobenzene** results in a positive quadrupole moment, with an electron-deficient center and an electron-rich periphery.[1][2] This opposition in electrostatic potential leads to a strong, favorable interaction between the two molecules, often described as a donor-acceptor relationship.[3]

In contrast, the interaction between two benzene molecules is characterized by a balance between attractive dispersion forces and repulsive electrostatic interactions between their electron-rich centers. This leads to a preference for T-shaped or parallel-displaced arrangements over a face-to-face sandwich configuration.[4][5]

Comparative Physical and Interaction Data







The differing intermolecular forces are reflected in the physical properties and interaction energies of benzene and **hexafluorobenzene**, as summarized in the tables below.

Property	Benzene	Hexafluorobenzene
Molecular Formula	C ₆ H ₆	C ₆ F ₆
Molar Mass	78.11 g/mol	186.05 g/mol
Melting Point	5.5 °C (278.65 K)[6]	5.1 °C (278.25 K)[7]
Boiling Point	80.1 °C (353.25 K)[6]	80.2 °C (353.35 K)[7]
Enthalpy of Vaporization	33.9 kJ/mol at 298.15 K[8]	35.5 kJ/mol at 298.15 K[9]
Enthalpy of Sublimation	44.3 kJ/mol at 278.7 K[8]	46.9 kJ/mol at 278.3 K[10]
Quadrupole Moment (Θ)	-29.0 x 10 ⁻⁴⁰ C·m ² [1]	+31.7 x 10 ⁻⁴⁰ C·m ² [1]

Interaction Type	Preferred Geometry	Interaction Energy (kcal/mol)
Benzene - Benzene	T-shaped	-2.84[4]
Parallel-displaced	-2.79[4]	
Benzene - Hexafluorobenzene	Slipped-parallel	-5.38[11][12]
Sandwich	-5.07[11][12]	
T-shaped	-1.74 / -0.88[11][12]	

Visualization of Intermolecular Interactions

The following diagrams illustrate the key concepts discussed above.

Benzene Dimer Interactions	Benzene-Hexafluorobenzene Dimer Interactions
	
	
	

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